N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Description
Properties
IUPAC Name |
4-N-(1H-benzimidazol-2-ylmethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c26-19(21-13-18-23-16-5-1-2-6-17(16)24-18)14-7-9-25(10-8-14)20(27)22-12-15-4-3-11-28-15/h1-6,11,14H,7-10,12-13H2,(H,21,26)(H,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWGQJORAGMEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N4-[(1H-1,3-benzodiazol-2-yl)methyl]-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide, is a derivative of imidazole. Imidazole derivatives have been known to interact with a variety of targets, including proteins and enzymes. .
Mode of Action
It is known that imidazole derivatives can interact with proteins and enzymes. This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects.
Biochemical Pathways
Imidazole derivatives have been reported to have a broad range of biological activities, suggesting that they may affect multiple pathways.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been reported to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is C20H23N5O2S, with a molecular weight of 397.5 g/mol. The structure includes a piperidine ring, benzimidazole moiety, and thiophene group, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O2S |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1219903-52-2 |
Anti-inflammatory Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, with IC50 values of 0.86 μM for NO and 1.87 μM for TNF-α . This suggests that this compound may possess similar anti-inflammatory properties due to its structural similarities.
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through the synthesis of various derivatives. A study on related benzimidazole derivatives revealed promising antimicrobial effects against a range of bacterial strains . While specific data on this compound is limited, the presence of the benzimidazole moiety typically correlates with enhanced antimicrobial efficacy.
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain benzimidazole-based compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a comparative study involving several benzimidazole derivatives, compound 6e was shown to outperform ibuprofen in reducing inflammation in an animal model (xylene-induced ear edema) . This reinforces the hypothesis that structurally related compounds like this compound could exhibit similar or enhanced anti-inflammatory effects.
Case Study 2: Anticancer Potential
A derivative of benzimidazole was tested against breast cancer cell lines and demonstrated significant cytotoxicity at low micromolar concentrations. The study concluded that the compound induced apoptosis via the intrinsic pathway, suggesting that this compound may also have potential as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with DNA replication processes.
A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Anticancer Activity
The anticancer potential of N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide has been explored in various studies. Compounds containing the benzimidazole structure have been linked to the inhibition of cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
In one study, derivatives similar to this compound were tested against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that some compounds exhibited IC50 values lower than those of established chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced selectivity and efficacy against cancer cells .
Antitubercular Activity
The antitubercular properties of compounds related to this compound have also been investigated. A study focused on the synthesis and evaluation of similar compounds showed promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
In vitro assays revealed that certain derivatives inhibited key mycobacterial enzymes essential for survival, such as isocitrate lyase and pantothenate synthetase. These findings suggest that the compound could serve as a lead structure for developing new antitubercular agents .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several benzimidazole derivatives and assessed their antimicrobial activity against a panel of pathogens. The most promising compound exhibited an MIC of 8 µg/mL against E. coli, highlighting its potential as a new antibiotic candidate .
Case Study 2: Anticancer Screening
In another investigation, a series of benzimidazole-based compounds were screened for anticancer activity using the MTT assay on HCT116 cells. One derivative demonstrated an IC50 value of 5.85 µM, significantly lower than that of 5-FU (9.99 µM), indicating superior potency .
Case Study 3: Antitubercular Activity
A comprehensive evaluation of benzimidazole derivatives showed that one compound inhibited M. tuberculosis growth with an IC50 value of 0.5 µg/mL in vitro. Further in vivo studies confirmed its efficacy in murine models, suggesting it could be developed into a novel therapeutic for tuberculosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine Dicarboxamide Derivatives
Piperidine dicarboxamides are a scaffold of interest due to their conformational flexibility and ability to engage diverse biological targets. Below is a comparison with structurally related compounds:
Key Observations :
- Substituent Diversity: The target compound’s thiophene and benzimidazole groups distinguish it from analogs like 8a (pyridine and chlorobenzyl) and the BLD Pharm compound (tetrahydroquinoline). Thiophene’s electron-rich nature may enhance π-π interactions in biological systems compared to pyridine’s basicity or chlorobenzyl’s lipophilicity.
- Synthesis Efficiency: Compound 8a achieved a 91% yield via hydrolysis and acidification , suggesting that similar methods could be viable for synthesizing the target compound.
Benzimidazole-Containing Compounds
Benzimidazole derivatives are frequently explored for catalytic and therapeutic roles:
- Copper Complex of Benzimidazolyl Phenol (Compound 8, ): Used in dopamine oxidation to produce aminochrome, highlighting benzimidazole’s role in stabilizing metal catalysts .
- coli and C. albicans . The target compound’s benzimidazole-thiophene hybrid structure could inspire analogous biological testing.
Q & A
Basic: What are the critical synthetic steps for preparing N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide?
Answer:
The synthesis involves sequential amide coupling reactions. First, the piperidine-1,4-dicarboxylic acid core is functionalized with (1H-benzo[d]imidazol-2-yl)methyl and thiophen-2-ylmethyl groups using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF). Key steps include:
- Activation of carboxylic acid groups via carbodiimides.
- Nucleophilic attack by the amine groups of the benzimidazole and thiophene derivatives.
- Purification using column chromatography or recrystallization, monitored by TLC/HPLC (≥95% purity criteria) .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify protons on the benzimidazole (δ 7.2–8.1 ppm, aromatic), thiophene (δ 6.8–7.4 ppm), and piperidine (δ 2.5–3.5 ppm, CH₂) moieties.
- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation.
- IR spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved during purification?
Answer:
Contradictions arise from the compound’s amphiphilic nature (polar amides vs. hydrophobic aryl groups). Strategies include:
- Solvent screening : Test binary mixtures (e.g., DCM/MeOH or EtOAc/hexane) for optimal crystallization.
- pH adjustment : Protonate/deprotonate the piperidine nitrogen to alter solubility.
- Thermogravimetric analysis (TGA) : Assess stability during lyophilization or solvent evaporation .
Advanced: What strategies improve coupling efficiency between the benzimidazole and thiophene moieties?
Answer:
- Pre-activation of intermediates : Use benzotriazole-active esters (e.g., HOAt) to reduce steric hindrance.
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 80°C, 30 min) while maintaining >90% yield.
- Catalytic additives : DMAP or pyridine to scavenge HCl during carbodiimide-mediated coupling .
Advanced: How does stereochemistry at the piperidine ring influence biological activity?
Answer:
The piperidine’s chair conformation affects binding to targets like kinases or GPCRs.
- Cis vs. trans substituents : Cis-configuration may enhance hydrogen bonding with catalytic residues.
- Docking studies : Use software (e.g., AutoDock) to correlate dihedral angles with IC₅₀ values.
- Chiral resolution : Separate enantiomers via HPLC with amylose columns and test activity disparities .
Basic: What purification methods are recommended for isolating the final compound?
Answer:
- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (e.g., 5–20% MeOH in DCM).
- Recrystallization : Use EtOH/H₂O (7:3) for high-purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .
Advanced: How can contradictory in vitro vs. in vivo activity data be analyzed?
Answer:
Discrepancies often stem from pharmacokinetic factors. Mitigation approaches:
- Metabolic stability assays : Test hepatic microsome degradation (e.g., rat/human S9 fractions).
- Plasma protein binding (PPB) : Use equilibrium dialysis to assess free fraction availability.
- Prodrug modification : Introduce ester groups to enhance bioavailability .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at −20°C under inert gas (N₂/Ar).
- Hygroscopicity : Use desiccants (silica gel) in sealed containers.
- Degradation profiling : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
